molecular formula C20H18BrP B044479 Vinyltriphenylphosphonium bromide CAS No. 5044-52-0

Vinyltriphenylphosphonium bromide

Cat. No. B044479
CAS RN: 5044-52-0
M. Wt: 369.2 g/mol
InChI Key: VRAYVWUMBAJVGH-UHFFFAOYSA-M
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Description

Vinyltriphenylphosphonium bromide is a chemical compound that has found various applications in the field of organic chemistry, particularly in the synthesis of nitrogen heterocycles, such as substituted pyrroles, through condensation reactions. It is involved in a two-step process that includes an initial reversible addition to form an unstabilized Wittig reagent, followed by an intramolecular Wittig reaction. This compound has been instrumental in expanding methodologies for synthesizing heterocyclic systems beyond pyrroles, demonstrating its versatility in organic synthesis (Cooney, Beaver, & McEwen, 1985).

Synthesis Analysis

Vinyltriphenylphosphonium bromide, also known as Schweizer's salt, is synthesized through the reaction of phenyllithium with vinyltriphenylphosphonium bromide. This reaction yields various products, including phosphinemethylenes, albeit in varying yields depending on the reagents used. The methodology for synthesizing this compound includes the in situ generation of the vinylphosphonium salt, which is crucial for the subsequent reactions it undergoes (Seyferth & Fogel, 1966).

Molecular Structure Analysis

The molecular structure of vinyltriphenylphosphonium bromide derivatives has been studied extensively. For example, the reaction of triphenylphosphine hydrobromide with phenylpropiolic acid leads to the formation of isomeric vinylphosphonium salts, which can be converted into 2-ethoxycarbonyl derivatives through zwitterionic intermediates. This structural analysis sheds light on the reactivity and potential applications of these compounds in organic synthesis (Schweizer & Wehman, 1970).

Chemical Reactions and Properties

The reactivity of vinyltriphenylphosphonium bromide with alkyl, alkenyl, and aryl cuprates has been explored, demonstrating its utility in the synthesis of phosphoranes. This reaction showcases the compound's role in Wittig condensation reactions, which are pivotal in organic synthesis for creating carbon-carbon double bonds. The addition of hexamethylphosphoramide significantly influences the Z:E ratio of the Wittig condensation products, highlighting the compound's versatility in chemical reactions (Just & O'Connor, 1985).

Physical Properties Analysis

The synthesis of tetra(vinyl)phosphonium salts, including vinyltriphenylphosphonium derivatives, involves a high-yield process that includes hydrophosphination, quaternarization, acetylation, and careful elimination of acetic acid. The physical properties, including the crystal structure of these salts, have been characterized, revealing low-symmetry conformations in the ground state, which is significant for understanding the behavior and reactivity of these compounds (Monkowius, Nogai, & Schmidbaur, 2004).

Chemical Properties Analysis

The chemical modification of polymers with triphenylphosphine to produce poly(vinylbenzyltriphenylphosphonium perbromide) illustrates the broad range of chemical properties associated with vinyltriphenylphosphonium bromide derivatives. These modified polymers have been used as efficient catalysts for bromination reactions, showcasing the compound's utility in enhancing reactivity and selectivity in organic transformations (Akelah, Hassanein, & Abdel-galil, 1984).

Scientific Research Applications

  • Synthesis of Phosphoranes : George Just and Brian O'Connor (1985) found that alkyl, alkenyl, and aryl cuprates can be added to vinyltriphenylphosphonium bromide to produce phosphoranes. These phosphoranes can be used to synthesize compounds with benzaldehyde and hexanal (Just & O'Connor, 1985).

  • Synthesis of Substituted Pyrroles : J. Cooney, B. Beaver, and W. E. Mcewen (1985) demonstrated that the condensation of conjugate bases of open-chain Reissert compound analogs with vinyltriphenylphosphonium bromide provides a convenient route to substituted pyrroles, which could have potential applications in other heterocyclic systems (Cooney, Beaver, & Mcewen, 1985).

  • Synthesis of 4-Carboxymethylcoumarins : I. Yavari, R. Hekmatshoar, and A. Zonouzi (1998) presented a new and efficient route to 4-carboxymethylcoumarins using vinyltriphenylphosphonium salt. This approach leads to high yields and a new synthetic pathway for phenolate conjugate bases (Yavari, Hekmatshoar, & Zonouzi, 1998).

  • Carbonylation Reactions in Phosphate Salt Ionic Liquids : J. McNulty, J. Nair, and A. Robertson (2007) found that phosphate salt ionic liquids effectively catalyze carbonylation reactions of aryl and vinyl halides. The bromide ionic liquid was found to be the most efficient media, enabling solvent-free product isolation and recycling (McNulty, Nair, & Robertson, 2007).

  • Synthesis of 1,4-Benzoxazine and Coumarin Derivatives : I. Yavari, M. Adib, and L. Hojabri (2002) used vinyltriphenylphosphonium salts as a catalyst for Michael addition with aminophenol or aminohydroxypyridine conjugates. This method enables the synthesis of 1,4-benzoxazine and coumarin derivatives (Yavari, Adib, & Hojabri, 2002).

  • Formation of Phosphinemethylenes : D. Seyferth and J. Fogel (1966) reported that phenyllithium can effectively form phosphinemethylenes from vinyl triphenylphosnium bromide, with methyl- or ethyllithium yielding lower yields (Seyferth & Fogel, 1966).

properties

IUPAC Name

ethenyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYVWUMBAJVGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964684
Record name Ethenyl(triphenyl)phosphanium bromide
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Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Vinyltriphenylphosphonium bromide

CAS RN

5044-52-0
Record name Phosphonium, ethenyltriphenyl-, bromide (1:1)
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Record name Triphenylvinylphosphonium bromide
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Record name Vinyltriphenylphosphonium bromide
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Record name Ethenyl(triphenyl)phosphanium bromide
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Record name Triphenylvinylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
EE Schweizer, KK Light - The Journal of Organic Chemistry, 1966 - ACS Publications
… (III), l, 2-dihydro-3H-pyrrolizine (V), and pyrrolizidine (IV) by means of the new general ring synthesis developed in these laboratories using vinyltriphenylphosphonium bromide (II). 2 …
Number of citations: 79 pubs.acs.org
EE Scheweizer - Journal of the American Chemical Society, 1964 - ACS Publications
We wish to report a new general heterocyclic and carbocyclic ring synthesis. The common feature of these reactions is a vinyl trisubstituted phosphonium salt. In a recent paper we1 …
Number of citations: 89 pubs.acs.org
D Seyferth, J Fogel - Journal of Organometallic Chemistry, 1966 - Elsevier
… were produced in quite low yield in the vinyltriphenylphosphonium bromide-phenyllithium … is occurring when these alkyhithiums react with vinyltriphenylphosphonium bromide (eqn. S). …
Number of citations: 44 www.sciencedirect.com
JM Swan, SHB Wright - Australian Journal of Chemistry, 1971 - CSIRO Publishing
Triarylvinylphosphonium salts are investigated as potential reagents for the radioactive labelling of immunoglobulins and other proteins. A new synthetic route to these …
Number of citations: 1 www.publish.csiro.au
EE Schweizer, RD Bach - The Journal of Organic Chemistry, 1964 - ACS Publications
… Wittig and Duffner4 proposed vinyltriphenylphosphonium bromide(V) as an … of vinyltriphenylphosphonium bromide (V) were stirred and refluxed for 5 days in 25 ml. of ethyl acetate. …
Number of citations: 82 pubs.acs.org
EE Schweizer, CM Kopay - The Journal of Organic Chemistry, 1972 - ACS Publications
… Thus the use of vinyltriphenylphosphonium bromide as a versatile reagent for the synthesis of heterocyclic species has been expanded to include N-substituted pyrroles and pyridazines…
Number of citations: 44 pubs.acs.org
G Just, B O'Connor - Tetrahedron letters, 1985 - Elsevier
… of HMPA (10 mmol, 1.75 mL) and vinyltriphenylphosphonium bromide (2 mmol, 738 mg). … The addition of HMPA, vinyltriphenylphosphonium bromide and benzaldehyde was done as …
Number of citations: 18 www.sciencedirect.com
JV Cooney, BD Beaver… - Journal of heterocyclic …, 1985 - Wiley Online Library
Reaction of the conjugate base of several open‐chain Reissert compound analogs with vinyltriphenylphosphonium bromide is shown to afford a convenient route to substituted pyrroles…
Number of citations: 15 onlinelibrary.wiley.com
EE Schweizer, CS Labaw - The Journal of Organic Chemistry, 1973 - ACS Publications
H phosphonium bromide (1) and substituted diazo-methanes (2) were reported. Spontaneous decomposition was observed1 only where the 2-pyrazolinyl structure could not be formed …
Number of citations: 18 pubs.acs.org
B O'Connor, G Just - The Journal of Organic Chemistry, 1987 - ACS Publications
… treated sequentially with acetylene (1), vinyltriphenylphosphonium bromide (2), and HMPA and the … is of limited use in our vinyltriphenylphosphonium bromide reaction due to the lack of …
Number of citations: 10 pubs.acs.org

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